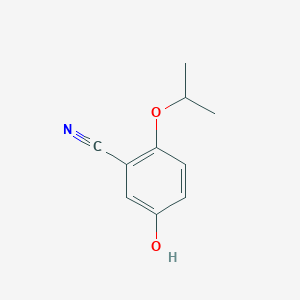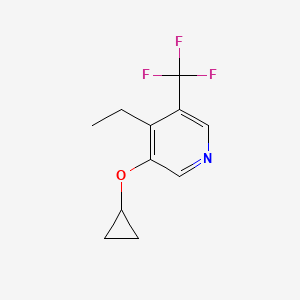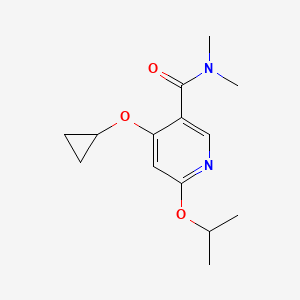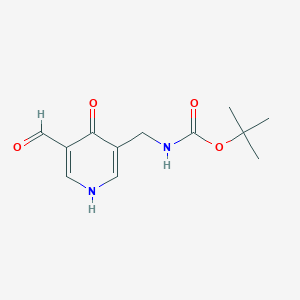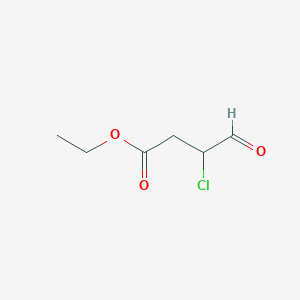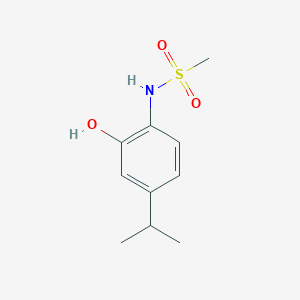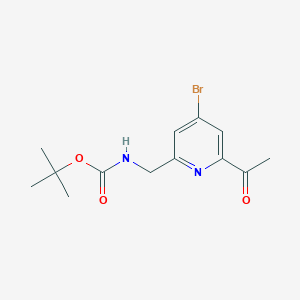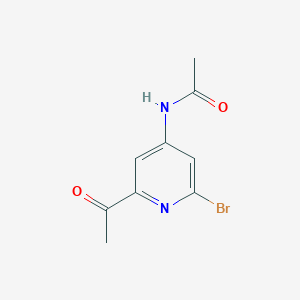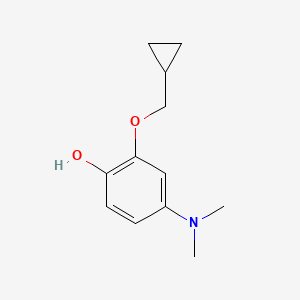
2-(Cyclopropylmethoxy)-4-(dimethylamino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopropylmethoxy)-4-(dimethylamino)phenol is an organic compound that features a cyclopropylmethoxy group and a dimethylamino group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-4-(dimethylamino)phenol typically involves the reaction of 4-(dimethylamino)phenol with cyclopropylmethanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the ether bond between the phenol and the cyclopropylmethanol. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclopropylmethoxy)-4-(dimethylamino)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives.
Applications De Recherche Scientifique
2-(Cyclopropylmethoxy)-4-(dimethylamino)phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(Cyclopropylmethoxy)-4-(dimethylamino)phenol exerts its effects involves interactions with specific molecular targets. The phenol group can form hydrogen bonds with proteins or enzymes, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methoxy)-4-(dimethylamino)phenol: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.
2-(Cyclopropylmethoxy)-4-(methylamino)phenol: Similar structure but with a methylamino group instead of a dimethylamino group.
Uniqueness
2-(Cyclopropylmethoxy)-4-(dimethylamino)phenol is unique due to the presence of both the cyclopropylmethoxy and dimethylamino groups, which confer distinct chemical and biological properties. The cyclopropylmethoxy group adds steric hindrance and rigidity, while the dimethylamino group enhances solubility and reactivity.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
2-(cyclopropylmethoxy)-4-(dimethylamino)phenol |
InChI |
InChI=1S/C12H17NO2/c1-13(2)10-5-6-11(14)12(7-10)15-8-9-3-4-9/h5-7,9,14H,3-4,8H2,1-2H3 |
Clé InChI |
MNOPJBKGYOIKIM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC(=C(C=C1)O)OCC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methoxy-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B14849773.png)



